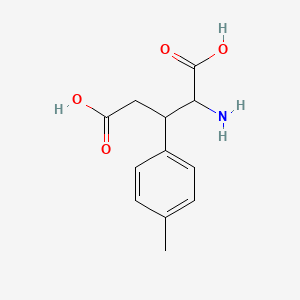
2-Amino-3-(4-methylphenyl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-methylphenyl)pentanedioic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methylphenyl)pentanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by amination and carboxylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(4-methylphenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino and phenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Amino-3-(4-methylphenyl)pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(4-methylphenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes. The exact pathways and targets depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-phenylpropanoic acid: Lacks the methyl group on the phenyl ring.
2-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of a methyl group.
2-Amino-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of a methyl group.
Uniqueness
2-Amino-3-(4-methylphenyl)pentanedioic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
36727-88-5 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-amino-3-(4-methylphenyl)pentanedioic acid |
InChI |
InChI=1S/C12H15NO4/c1-7-2-4-8(5-3-7)9(6-10(14)15)11(13)12(16)17/h2-5,9,11H,6,13H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
CFWLEPZDEPWODO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















